2-Methoxy-6-methyl-3-nitropyridine
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Overview
Description
2-Methoxy-6-methyl-3-nitropyridine is a chemical compound that has been synthesized through various methods involving substitution, nitration, ammoniation, and oxidation processes. The compound's structure has been determined through several spectroscopic methods, including IR, 1H NMR, and X-ray diffraction, indicating its significance in chemical research for its unique properties and potential applications.
Synthesis Analysis
Molecular Structure Analysis
X-ray and spectroscopic analysis have been crucial in determining the molecular structure of 2-Methoxy-6-methyl-3-nitropyridine. These studies provide insights into the compound's crystal structure, molecular geometry, and the electronic distribution within the molecule. Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with NMR spectroscopy, have been employed to elucidate the structural features of the compound (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
2-Methoxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitutions and nitration. The reactivity of the nitro group and the presence of the methoxy and methyl substituents influence its chemical behavior significantly. Studies have shown that the nitro group can undergo transformations under specific conditions, leading to the synthesis of other nitropyridine derivatives (S. Kuduk et al., 2005).
Physical Properties Analysis
The physical properties of 2-Methoxy-6-methyl-3-nitropyridine, such as melting point, solubility, and crystal structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in various solvents and under different environmental conditions. The melting point of similar compounds has been reported, providing a baseline for comparison (W. Jianlong, 2007).
Scientific Research Applications
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Synthesis and Reactions of Nitropyridines
- Field : Organic Chemistry .
- Application : Nitropyridines are used in the synthesis of various organic compounds .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
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Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile
- Field : Organic Synthesis .
- Application : 6-methoxy-3-nitropyridine-2-carbonitrile is synthesized from 2-Chloro-6-methoxy-3-nitropyridine .
- Method : The exact method is not specified, but it involves the use of 2-Chloro-6-methoxy-3-nitropyridine .
- Results : The product, 6-methoxy-3-nitropyridine-2-carbonitrile, is used as a reactant in the Suzuki and Negishi couplings reaction .
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Synthesis of 2-Amino-6-methyl-3-nitropyridine
- Field : Organic Synthesis .
- Application : 2-Amino-6-methyl-3-nitropyridine is used as an intermediate in organic synthesis and in medicine .
- Method : The exact method is not specified, but it involves the use of 2-Amino-6-methyl-3-nitropyridine .
- Results : The product, 2-Amino-6-methyl-3-nitropyridine, is used as a reactant in various organic synthesis processes .
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Synthesis of 4-Methyl-3-nitropyridine
- Field : Organic Synthesis .
- Application : 4-Methyl-3-nitropyridine is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
- Method : The exact method is not specified, but it involves the use of 4-Methyl-3-nitropyridine .
- Results : The product, 4-Methyl-3-nitropyridine, is used as a reactant in various organic synthesis processes .
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Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
- Field : Organic Synthesis .
- Application : 3-Hydroxy-6-methyl-2-nitropyridine is used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine .
- Method : The exact method is not specified, but it involves the use of 3-Hydroxy-6-methyl-2-nitropyridine .
- Results : The product, 3-Hydroxy-6-methyl-2-nitropyridine, is used as a reactant in various organic synthesis processes .
Safety And Hazards
Future Directions
Nitropyridines have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . They have also been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This suggests potential future directions for the use of 2-Methoxy-6-methyl-3-nitropyridine in similar reactions.
properties
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZEAXDQIARMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548690 |
Source
|
Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-nitropyridine | |
CAS RN |
112163-03-8 |
Source
|
Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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